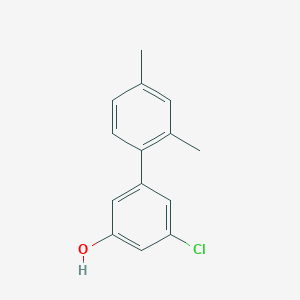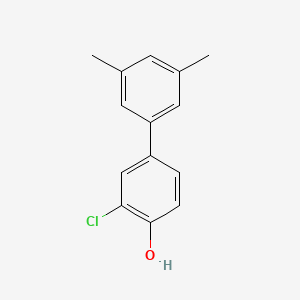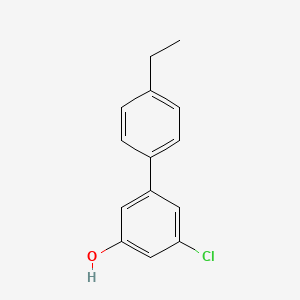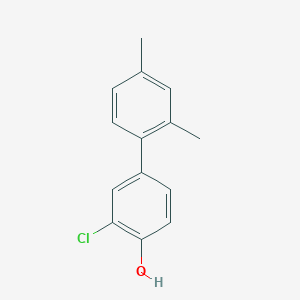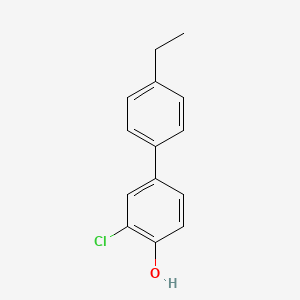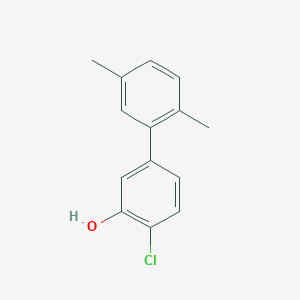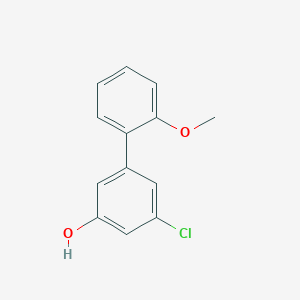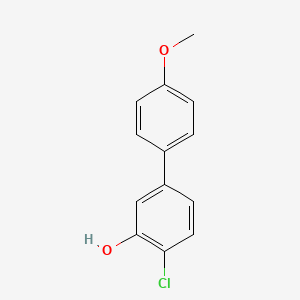
2-Chloro-5-(2-hydroxymethylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(2-hydroxymethylphenyl)phenol, also known as 2-Chloro-5-hydroxymethylphenol (CHMP), is a phenolic compound that has been studied extensively for its chemical and biological properties. CHMP is a white solid that is soluble in water and has a melting point of approximately 150-152°C. It is a derivative of phenol, which is a widely used chemical in the synthesis of drugs and other substances. CHMP has been used for a variety of purposes, including the synthesis of pharmaceuticals, the production of dye intermediates, and the stabilization of polymers. In addition, CHMP is known to have a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Scientific Research Applications
CHMP has been studied extensively for its chemical and biological properties. In the laboratory, it has been used as a reagent in the synthesis of a variety of pharmaceuticals and dye intermediates. It has also been used to stabilize polymers and to reduce the viscosity of polymers. Additionally, it has been used in the preparation of organic compounds, such as fatty acids and alcohols.
In the field of bioactive compounds, CHMP has been studied for its antibacterial, antifungal, and anti-inflammatory properties. It has been shown to inhibit the growth of a variety of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Additionally, CHMP has been found to inhibit the growth of a variety of fungi, including Candida albicans and Aspergillus niger. Finally, CHMP has been shown to reduce inflammation in animal models of inflammation.
Mechanism of Action
The exact mechanism of action of CHMP is not yet fully understood. However, it is believed that CHMP acts by inhibiting the activity of certain enzymes, such as proteases and phospholipases. Additionally, it has been suggested that CHMP may act by binding to the cell membrane and disrupting its structure.
Biochemical and Physiological Effects
CHMP has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of a variety of bacteria and fungi. Additionally, it has been found to reduce inflammation in animal models of inflammation. Finally, it has been shown to modulate the activity of certain enzymes, such as proteases and phospholipases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CHMP in laboratory experiments is its low cost and availability. Additionally, it is relatively easy to synthesize, and it is stable at room temperature. Furthermore, it is non-toxic and has a wide range of biological activities.
A potential limitation of using CHMP in laboratory experiments is its low solubility in water. Additionally, it is not very soluble in organic solvents, which can make it difficult to use in certain experiments. Finally, its effects on biochemical and physiological processes are not yet fully understood, which can limit its use in certain experiments.
Future Directions
The future of CHMP research is promising. In the future, it is likely that CHMP will be used in the synthesis of a variety of pharmaceuticals and dye intermediates. Additionally, it is likely that CHMP will be studied further for its antibacterial, antifungal, and anti-inflammatory properties. Furthermore, it is likely that its effects on biochemical and physiological processes will be studied in greater detail. Finally, it is likely that CHMP will be used in the development of new drugs and therapies.
Synthesis Methods
CHMP can be synthesized in a variety of ways, including the reaction of 2-chloro-5-hydroxymethylphenol with sodium hydroxide. This reaction is usually carried out in an aqueous solution at a temperature of around 70-80°C. The reaction produces a white solid, which is then isolated and purified by recrystallization. Other methods of synthesis include the reaction of 2-chloro-5-hydroxymethylphenol with a variety of other reagents, such as sodium bicarbonate, potassium carbonate, or potassium hydroxide.
properties
IUPAC Name |
2-chloro-5-[2-(hydroxymethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c14-12-6-5-9(7-13(12)16)11-4-2-1-3-10(11)8-15/h1-7,15-16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQHTOOCFYTBER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685875 |
Source


|
| Record name | 4-Chloro-2'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2-hydroxymethylphenyl)phenol | |
CAS RN |
1261942-04-4 |
Source


|
| Record name | 4-Chloro-2'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

